molecular formula C6H12ClNO2 B1600927 Methyl 2-aminopent-4-enoate Hydrochloride CAS No. 115289-55-9

Methyl 2-aminopent-4-enoate Hydrochloride

Cat. No. B1600927
M. Wt: 165.62 g/mol
InChI Key: WHHNAMFLUXPVNV-UHFFFAOYSA-N
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Description

“Methyl 2-aminopent-4-enoate Hydrochloride” is a chemical compound with the CAS Number: 115289-55-9 . It has a molecular weight of 165.62 and its IUPAC name is methyl 2-aminopent-4-enoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “Methyl 2-aminopent-4-enoate Hydrochloride” is 1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-aminopent-4-enoate Hydrochloride” is a solid compound . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis of Anticancer Drugs

Organotin(IV) complexes with amino acetate functionalized Schiff bases have been synthesized and characterized. These complexes, derived from reactions involving compounds similar to Methyl 2-aminopent-4-enoate Hydrochloride, have shown significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

Development of β-Lactams

Research has demonstrated the transformation of methyl 2-(1-hydroxyalkyl)prop-2-enoates, compounds structurally related to Methyl 2-aminopent-4-enoate Hydrochloride, into β-lactams. This process involves regioselective transformations and highlights the compound's utility in synthesizing important pharmaceutical structures (Buchholz & Hoffmann, 1991).

Heterocyclic Systems Synthesis

Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a compound similar to Methyl 2-aminopent-4-enoate Hydrochloride, has been utilized in synthesizing fused heterocyclic systems. This research highlights the compound's versatility in creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are significant in medicinal chemistry (Selič & Stanovnik, 1997).

Insights into Biochemical Processes

A study involving the synthesis of delta-(L-alpha-Amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids, using a precursor similar to Methyl 2-aminopent-4-enoate Hydrochloride, provided insights into the biosynthesis of isopenicillin N. This research contributes to understanding the biochemical pathways involved in penicillin production (O'sullivan et al., 1979).

Safety And Hazards

“Methyl 2-aminopent-4-enoate Hydrochloride” is classified under GHS07 for safety . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-aminopent-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462580
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminopent-4-enoate Hydrochloride

CAS RN

115289-55-9
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopent-4-enoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Synthesis routes and methods II

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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